molecular formula C22H27NO3S B2386327 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 1797692-74-0

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No. B2386327
CAS RN: 1797692-74-0
M. Wt: 385.52
InChI Key: PIZNPCIWZDRCNO-UHFFFAOYSA-N
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one, also known as IBSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBSP is a type of chiral sulfonyl azetidine that has been synthesized using various methods.

Scientific Research Applications

Catalytic Asymmetric Synthesis

The compound and its related azetidin-2-yl derivatives have been explored for their potential in catalytic asymmetric synthesis. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from azetidine precursors, demonstrates significant enantioselectivity in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes, showcasing the utility of azetidine-based ligands in asymmetric catalysis (Wang et al., 2008).

Synthesis of Functionalized Azetidinones

Azetidinones serve as precursors for the synthesis of highly functionalized compounds. A stereocontrolled approach has been developed for novel 3,4-disubstituted azetidin-2-ones and β2,3-amino acid derivatives, starting from cycloalkadienes. This method highlights the versatility of azetidinones in synthesizing complex molecules with potential biological activities (Kardos et al., 2015).

Versatile Synthetic Intermediates

The structural motif of azetidin-2-one has been identified as a useful building block for the synthesis of a wide range of organic molecules. This is due to the strain energy associated with the four-membered cyclic lactam, as well as its utility in synthesizing a variety of beta-lactam antibiotics. Azetidin-2-ones are exploited for their reactivity in creating aromatic beta-amino acids, peptides, and other significant biological molecules, demonstrating their role as versatile intermediates in organic synthesis (Deshmukh et al., 2004).

properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3,3-diphenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3S/c1-17(2)16-27(25,26)20-14-23(15-20)22(24)13-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-21H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZNPCIWZDRCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

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